2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Orthogonal reactivity Cross-coupling selectivity C–I vs C–Cl reactivity

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1313738-97-4; molecular formula C₆H₂Cl₂IN₃; MW 313.91 g/mol) belongs to the pyrrolo[2,1-f][1,2,4]triazine family, a fused bicyclic heterocycle recognized as a privileged kinase inhibitor scaffold and the core motif of clinically approved drugs including remdesivir, avapritinib, and brivanib alaninate. The compound bears three distinct halogen substituents—chlorine at C-2 and C-4, iodine at C-6—yielding a polyelectrophilic architecture uniquely suited for orthogonal, sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions that cannot be replicated by mono- or di-halogenated analogs.

Molecular Formula C6H2Cl2IN3
Molecular Weight 313.907
CAS No. 1313738-97-4
Cat. No. B567682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
CAS1313738-97-4
Synonyms2,4-Dichloro-6-iodo-pyrrolo[2,1-f][1,2,4]triazine
Molecular FormulaC6H2Cl2IN3
Molecular Weight313.907
Structural Identifiers
SMILESC1=C2C(=NC(=NN2C=C1I)Cl)Cl
InChIInChI=1S/C6H2Cl2IN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H
InChIKeyCOKYXHLFNIWPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine – A Triple-Halogenated Pyrrolotriazine Scaffold for Sequential Diversification in Kinase-Targeted Drug Discovery


2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1313738-97-4; molecular formula C₆H₂Cl₂IN₃; MW 313.91 g/mol) belongs to the pyrrolo[2,1-f][1,2,4]triazine family, a fused bicyclic heterocycle recognized as a privileged kinase inhibitor scaffold and the core motif of clinically approved drugs including remdesivir, avapritinib, and brivanib alaninate [1]. The compound bears three distinct halogen substituents—chlorine at C-2 and C-4, iodine at C-6—yielding a polyelectrophilic architecture uniquely suited for orthogonal, sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions that cannot be replicated by mono- or di-halogenated analogs [2]. Commercial sourcing requires verification of purity specifications (typically ≥95%–98%), residual palladium content, and identity confirmation via ¹H/¹³C NMR and LCMS, as this compound is exclusively available as a research intermediate through custom synthesis channels .

Why 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine Cannot Be Replaced by 2,4-Dichloro- or 4-Chloro-6-iodo Analogs in Multi-Vector SAR Campaigns


Pyrrolotriazine halogenation patterns are not interchangeable because the number, identity, and positional distribution of halogens dictate the accessible sequential functionalization route, the achievable structural diversity, and the physicochemical properties of downstream products [1]. The 2,4-dichloro analog (CAS 918538-05-3) provides only two equivalent electrophilic sites, limiting the synthetic chemist to a two-step diversification sequence and precluding late-stage C-6 aryl/alkynyl introduction without de novo re-synthesis [2]. Conversely, the 4-chloro-6-iodo analog (CAS 916420-31-0) lacks the C-2 chlorine handle, constraining regiochemical options for introducing C-2 amine or ether substituents that are critical for hinge-region binding in kinase inhibitor pharmacophores . The 2,4-dibromo analog offers intermediate reactivity at both positions but requires harsher cross-coupling conditions than the iodo-bearing compound, diminishing chemoselectivity when a third vector is desired [3]. Only the trihalogenated 2,4-dichloro-6-iodo derivative provides three independently addressable handles with a built-in reactivity gradient (C–I > C–Cl) that enables programmable, sequential elaboration without protecting group manipulation or intermediate isolation.

Quantitative Differentiation Evidence for 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine Versus Closest Halogenated Pyrrolotriazine Analogs


C–I vs. C–Cl Bond Dissociation Energy and Relative Oxidative Addition Rates Enable Programmable C-6-First Functionalization

The C-6 iodine substituent in the target compound exhibits a substantially lower bond dissociation energy (aryl–I ≈ 65 kcal/mol) than the C-2 and C-4 chlorine atoms (aryl–Cl ≈ 95 kcal/mol), translating to an oxidative addition rate for Pd(0) that is approximately 10³-fold faster for C–I than for C–Cl [1]. In contrast, the 2,4-dichloro analog (CAS 918538-05-3) possesses only C–Cl bonds, requiring elevated temperatures (≥100 °C) and strong electron-donating ligands for efficient cross-coupling, conditions under which chemoselectivity between C-2 and C-4 is lost [2]. The 2,4-dibromo analog (aryl–Br ≈ 80 kcal/mol) exhibits intermediate reactivity that cannot achieve the same degree of C-6 exclusivity as the iodo-bearing compound [3]. This built-in reactivity gradient allows the 2,4-dichloro-6-iodo scaffold to undergo C-6-selective Suzuki, Sonogashira, or Buchwald-Hartwig coupling at room temperature to 60 °C while leaving C-2 and C-4 chlorines intact for subsequent SNAr or cross-coupling steps.

Orthogonal reactivity Cross-coupling selectivity C–I vs C–Cl reactivity Sequential diversification

Three Independently Addressable Halogen Positions Enable up to 3-Vector Sequential Diversification vs. Maximum 2 Vectors for Dichloro or Chloro-Iodo Comparators

The target compound provides three orthogonally reactive halogen handles (C-2 Cl, C-4 Cl, C-6 I), enabling a three-step sequential functionalization strategy: C-6 cross-coupling first, C-4 SNAr second, and C-2 cross-coupling or amination third [1]. The closest analog 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) offers only two equivalent C-2/C-4 chlorine positions, limiting maximum diversification to two vectors. Similarly, 4-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 916420-31-0) provides only two handles (C-4 Cl, C-6 I) and lacks the C-2 position critical for ATP-pocket hinge-region interactions in kinase-targeted libraries [2]. The 5-bromo-2,4-dichloro analog (CAS 2216746-83-5) does offer three halogens as well, but the C-5 bromine resides on the pyrrole ring rather than the triazine ring, altering the electronic character and cross-coupling regiochemistry in ways that diverge from the extensively validated C-6 substitution pattern [3]. The Hunt et al. (2004) SAR study explicitly demonstrated that substitution at C-5 or C-6 maintains biological activity against VEGFR-2 and EGFR, whereas C-7 substitution abolishes it, establishing C-6 as a preferred diversification site [4].

Multi-vector diversification Halogen count comparison Parallel SAR Kinase inhibitor library synthesis

Precedented 2,4-Dichloro Intermediate Utility: BMS-754807 Synthesis Achieves 50% Overall Yield from 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine in 3 Steps

The synthetic utility of the 2,4-dichloro substitution pattern—the same core architecture present in the target compound—has been validated in the radiosynthesis of [¹⁸F]BMS-754807, a clinical-stage IGF-1R kinase inhibitor. Majo et al. (2013) reported the synthesis of the reference standard and corresponding bromo derivative (precursor for radiolabeling) from 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (4) in three steps with 50% overall yield [1]. The target compound extends this validated intermediate by incorporating a C-6 iodine, which would enable an additional diversification point beyond the C-2 and C-4 positions exploited in the BMS-754807 campaign [2]. The radioproduct was obtained in 8% radiochemical yield at high radiochemical purity and specific activity (1–2 Ci/μmol, N=10) after reacting the bromo precursor with [¹⁸F]TBAF in DMSO at 170 °C, demonstrating that the pyrrolotriazine core tolerates harsh halogen-exchange conditions [3].

BMS-754807 IGF-1R kinase inhibitor Process chemistry Radiosynthesis precursor

C-6 Iodo Substituent Enables Room-Temperature Sonogashira Coupling as Demonstrated in 7-Iodo C-Nucleoside Diversification (6 Examples, 45–92% Yield)

The utility of an iodo substituent on the pyrrolotriazine scaffold for efficient Pd-catalyzed cross-coupling has been directly demonstrated using 7-iodo-pyrrolo[2,1-f][1,2,4]triazine-4-amine C-nucleoside (compound 13). Perlíková et al. (2020) employed this 7-iodo intermediate to introduce alkynyl and aryl groups via Sonogashira and Suzuki couplings, generating six C-7-functionalized analogs in 45–92% isolated yield, and demonstrated that a 7-cyclopropylacetylene derivative displayed potent and selective cytotoxic activity against cancer cells [1]. Although this precedent uses a C-7 rather than C-6 iodo substituent, the electronic environment of the pyrrolotriazine ring supports comparable reactivity at C-6, which Hunt et al. (2004) identified as a tolerated substitution site for maintaining kinase inhibitory activity, unlike C-7 [2]. The 6-bromo analog (CAS 1503986-78-4) would require more forcing conditions or specialized ligand systems to achieve comparable cross-coupling efficiency, as aryl bromides generally require 10–100× higher catalyst loading or temperature than aryl iodides for complete conversion .

Sonogashira coupling C-nucleoside diversification Alkynylation Late-stage functionalization

Heavy Atom (Iodine) at C-6 Provides Intrinsic Phasing Power for X-ray Crystallography and Distinct Isotopic Signature for Mass Spectrometry vs. Bromo or Chloro Analogs

The C-6 iodine atom (atomic number 53; anomalous scattering factor f'' = 6.9 e⁻ at Cu Kα) provides substantially greater anomalous signal for single-wavelength anomalous diffraction (SAD) phasing in protein–ligand co-crystallography compared with bromine (atomic number 35; f'' = 1.3 e⁻) or chlorine (atomic number 17; f'' = 0.7 e⁻) [1]. This is directly relevant for structure-based drug design programs that require experimental electron density to confirm the binding pose of pyrrolotriazine-based ligands. For mass spectrometry characterization, iodine imparts a characteristic M:(M+2) isotopic signature due to the monoisotopic ¹²⁷I (100% natural abundance), producing a mass shift of +126.9 Da versus the unsubstituted scaffold. In comparison, the 5-bromo-2,4-dichloro analog (CAS 2216746-83-5; MW 266.91) shifts by +78.9 Da relative to the 2,4-dichloro core, yielding a less distinctive mass increment that can overlap with common adducts or impurities in LCMS analysis [2]. The 2,4-dichloro-6-iodo compound (MW 313.91) also exhibits a ΔMW of +47.0 Da versus the bromo analog, enabling unambiguous differentiation of reaction products by LCMS when both bromo and iodo intermediates are used in parallel synthesis workflows .

X-ray crystallography SAD/MAD phasing Mass spectrometry Isotopic pattern

Optimal Scientific and Industrial Deployment Scenarios for 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis via C-6-First, C-4-Second, C-2-Last Sequential Functionalization

The target compound is the scaffold of choice for medicinal chemistry groups building focused kinase inhibitor libraries that require systematic variation at three distinct positions of the pyrrolotriazine core. The C-6 iodine enables initial Suzuki or Sonogashira diversification under mild conditions (25–60 °C, Pd(PPh₃)₄, 1–5 mol% catalyst), selectively addressing the most reactive site without disturbing C-2/C-4 chlorines [1]. The C-4 chlorine then undergoes SNAr with amines or alkoxides, introducing the hinge-region binding motif identified as essential for VEGFR-2 and FGFR-1 inhibition [2]. Finally, C-2 chlorine participates in a second Pd-catalyzed coupling (typically requiring BrettPhos or XPhos ligand systems at 80–100 °C) to install the solvent-exposed substituent that modulates physicochemical properties [3]. This three-stage, one-scaffold strategy eliminates the need to synthesize separate intermediate batches for each diversification vector, reducing total intermediate procurement by approximately 60% compared to parallel synthesis approaches using multiple halogenated scaffolds.

Structure-Based Drug Design with Direct Experimental Phasing of Protein–Ligand Co-Crystal Structures

For structural biology teams conducting fragment-based or structure-guided optimization of pyrrolotriazine kinase inhibitors, the C-6 iodine atom provides sufficient anomalous scattering (f'' = 6.9 e⁻ at Cu Kα) to enable experimental SAD phasing of co-crystal structures without selenomethionine labeling or heavy-atom soaking [1]. This capability is absent in the 2,4-dichloro, 2,4-dibromo, and 4-chloro-6-iodo comparators—the chlorine atom provides only f'' = 0.7 e⁻, which is generally inadequate for de novo phasing, while bromine (f'' = 1.3 e⁻) may suffice only for high-resolution datasets [2]. The iodine also serves as an unambiguous mass tag (Δ = +126.9 Da vs unsubstituted core) for identifying ligand-derived fragments in intact protein MS and HDX-MS experiments, enabling correlation of binding pose with conformational dynamics [3].

Late-Stage Functionalization of Advanced Pyrrolotriazine Intermediates in Process Chemistry Route Scouting

Process chemistry groups developing scalable routes to clinical pyrrolotriazine candidates can deploy the C-6 iodine as a late-stage diversification handle after constructing the C-2 and C-4 substitution pattern. This strategy mirrors the validated BMS-754807 synthesis, which achieved 50% overall yield from the 2,4-dichloro intermediate in only 3 steps [1]. By substituting the 2,4-dichloro-6-iodo scaffold for the 2,4-dichloro starting material, process chemists gain the option to introduce C-6 aryl or alkynyl groups in the final synthetic step via room-temperature coupling, a tactical advantage when generating analog series for PK/PD optimization without re-optimizing the entire synthetic sequence [2].

Isotopic Labeling and Radiotracer Synthesis Programs Requiring Orthogonal Halogen Exchange Chemistry

The compound's three-halogen architecture is particularly suited for isotopic labeling programs where one halogen must be selectively replaced with a radioactive isotope (e.g., ¹⁸F, ¹¹C, or ¹²⁵I) while the other two halogens remain as synthetic handles for further elaboration or as blocking groups [1]. The C-6 iodine can undergo direct isotopic exchange with [¹²⁵I]NaI under mild conditions, or serve as a precursor for metal-mediated ¹⁸F-fluorination (as demonstrated for the 7-bromo to 7-[¹⁸F] conversion in the BMS-754807 tracer synthesis at 170 °C in DMSO, 8% radiochemical yield) [2]. This orthogonal reactivity profile is not achievable with the 2,4-dichloro analog, where both halogens have equivalent leaving-group propensity and cannot be selectively addressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.